

Application Notes and Protocols: Dixylyl Disulfide in Organic Synthesis

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Compound of Interest

Compound Name: *Dixylyl disulphide*

Cat. No.: *B084682*

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These application notes provide a comprehensive overview of the use of dixylyl disulfide, also known as bis(2,4-dimethylphenyl) disulfide, in organic synthesis. The protocols detailed below focus on its application as a sulfur source in the formation of carbon-sulfur bonds, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

Dixylyl disulfide is an organosulfur compound that serves as a stable and effective reagent for introducing the 2,4-dimethylphenylthio moiety into organic molecules. Its primary application lies in the synthesis of diaryl sulfides, which are key structural motifs in a variety of therapeutic agents. One of the most notable applications of dixylyl disulfide is in the synthetic pathway towards vortioxetine, a multimodal antidepressant. This document outlines the protocols for the synthesis of a key vortioxetine intermediate using dixylyl disulfide and subsequent reaction steps.

Data Presentation

Table 1: Key Reactants and Products in the Synthesis of Vortioxetine Intermediate

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role in Synthesis
Dixylyl Disulfide	C ₁₆ H ₁₈ S ₂	274.45	2,4-Dimethylphenylthio group donor
2-Iodoaniline	C ₆ H ₆ IN	219.03	Aryl halide substrate for C-S coupling
2-((2,4-Dimethylphenyl)thio)aniline	C ₁₄ H ₁₅ NS	229.34	Key intermediate for vortioxetine synthesis
bis(2-Chloroethyl)amine hydrochloride	C ₄ H ₁₀ Cl ₂ N·HCl	178.50	Reagent for piperazine ring formation
Vortioxetine	C ₁₈ H ₂₂ N ₂ S	298.45	Final active pharmaceutical ingredient (API)

Experimental Protocols

Application 1: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline - A Key Vortioxetine Intermediate

This protocol describes the synthesis of 2-((2,4-dimethylphenyl)thio)aniline via a transition metal-catalyzed cross-coupling reaction between dixylyl disulfide and 2-iodoaniline. This reaction is a critical step in the synthesis of the antidepressant vortioxetine.

Reaction Scheme:

Materials:

- Dixylyl disulfide (bis(2,4-dimethylphenyl) disulfide)
- 2-Iodoaniline

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Copper(I) iodide (CuI)
- Xantphos or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or Cesium carbonate (Cs_2CO_3)
- Toluene or Dimethylformamide (DMF)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask, add dicyllyl disulfide (1.0 equiv.), 2-iodoaniline (2.2 equiv.), palladium(II) acetate (0.05 equiv.), and Xantphos (0.1 equiv.).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- **Solvent and Base Addition:** Under the inert atmosphere, add anhydrous toluene (or DMF) and potassium carbonate (2.5 equiv.).
- **Reaction:** Stir the reaction mixture at 110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting materials.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
- **Extraction:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-((2,4-

dimethylphenyl)thio)aniline.

Application 2: Synthesis of Vortioxetine from 2-((2,4-Dimethylphenyl)thio)aniline

This protocol details the formation of the piperazine ring to yield vortioxetine from the key intermediate synthesized in the previous step.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Scheme:

Materials:

- 2-((2,4-Dimethylphenyl)thio)aniline
- bis(2-Chloroethyl)amine hydrochloride
- Diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone (NMP)
- Standard laboratory glassware
- Magnetic stirrer and heating mantle

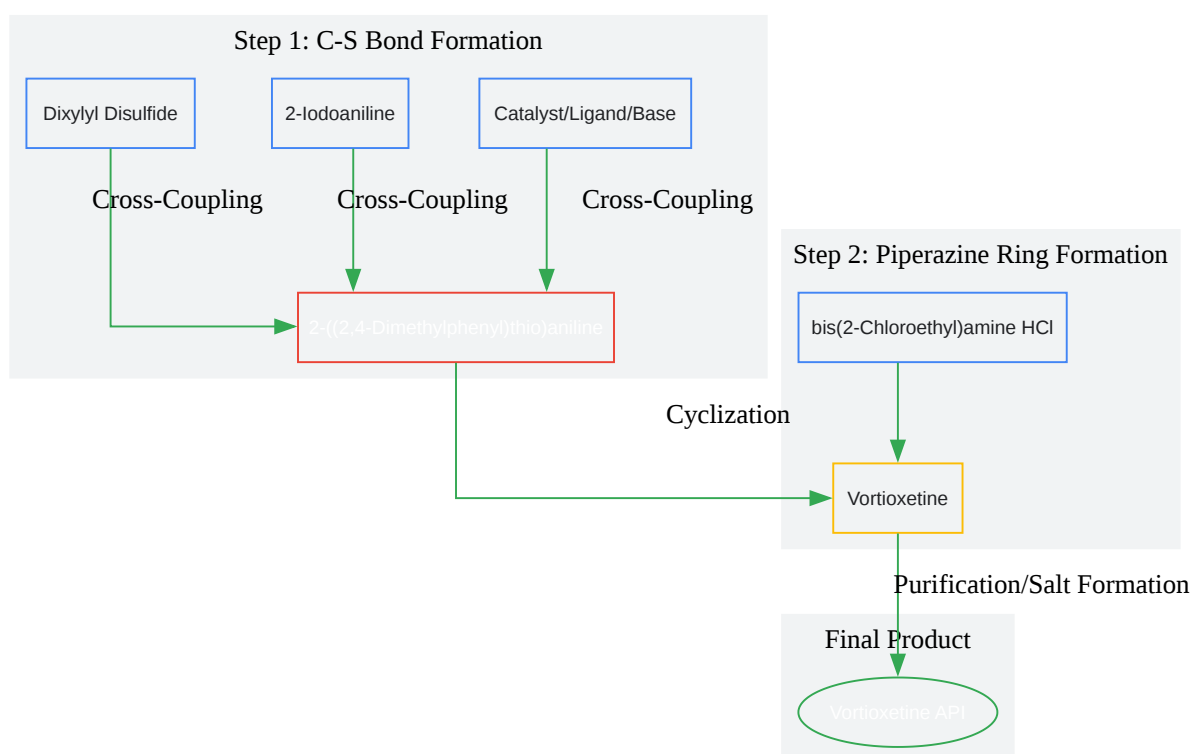
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2-((2,4-dimethylphenyl)thio)aniline (1.0 equiv.) and bis(2-chloroethyl)amine hydrochloride (1.0 equiv.).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Solvent Addition:** Add diethylene glycol dimethyl ether (diglyme) or N-methyl-2-pyrrolidone (NMP) as the solvent.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Reaction:** Heat the reaction mixture to 130-140 °C and stir for 24-72 hours.[\[1\]](#)[\[2\]](#)[\[3\]](#) The progress of the reaction can be monitored by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
- **Isolation:** Filter the solid, wash with water, and then with a small amount of a suitable organic solvent (e.g., acetone or isopropanol) to remove impurities.

- Purification: The crude vortioxetine can be further purified by recrystallization or conversion to its hydrobromide salt.[1][2][3]

Visualizations

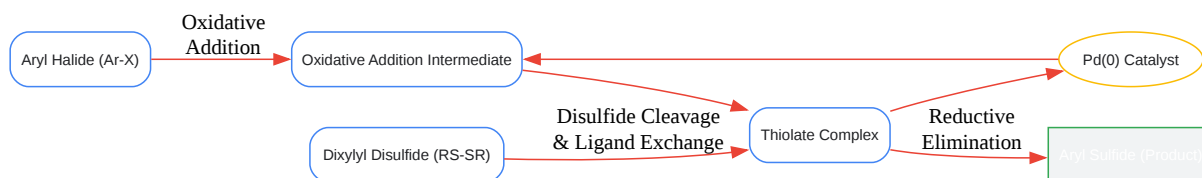
Logical Workflow for Vortioxetine Synthesis



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Caption: Workflow for the synthesis of Vortioxetine using Dixylyl Disulfide.

General Signaling Pathway for C-S Cross-Coupling



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Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling with a disulfide.

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References

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